N-[(4-Hexylphenyl)methyl]formamide
Description
N-[(4-Hexylphenyl)methyl]formamide is a formamide derivative characterized by a hexyl-substituted phenyl group attached to the formamide nitrogen. This compound belongs to the class of aromatic formamides, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
89790-10-3 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-[(4-hexylphenyl)methyl]formamide |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-15-12-16/h7-10,12H,2-6,11H2,1H3,(H,15,16) |
InChI Key |
JOCXFTUWDRAVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table compares N-[(4-Hexylphenyl)methyl]formamide with similar compounds based on substituents, molecular weight, and key spectral
Key Observations :
- Lipophilicity : The hexyl chain in this compound increases hydrophobicity compared to methoxy- or hydroxy-substituted analogs, likely reducing aqueous solubility .
- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) lower the C=O IR stretching frequency (1677 cm⁻¹ vs. 1686 cm⁻¹ in methoxy derivatives) due to reduced electron density on the carbonyl .
- Crystallinity : Chloro-substituted analogs () exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯Cl), while longer alkyl chains (e.g., hexyl) may disrupt crystal packing, favoring amorphous states .
Preparation Methods
Catalytic Amination Using Methyl Formate
Reaction Mechanism and Substrate Adaptation
The catalytic amination of amines with methyl formate, as demonstrated in the synthesis of N-methylformamide, provides a scalable framework for N-[(4-Hexylphenyl)methyl]formamide. In this method, methyl formate reacts with 4-hexylbenzylamine under controlled conditions to yield the target formamide. The reaction proceeds via nucleophilic attack of the amine on the formate carbonyl, followed by methanol elimination.
Optimization of Reaction Conditions
Adapting the patent-described conditions, optimal parameters include:
- Temperature: 20–60°C (mild conditions prevent decomposition of the hexyl side chain).
- Pressure: 0.1–0.6 MPa (elevated pressure enhances reaction rate without compromising selectivity).
- Molar Ratio: Methyl formate-to-amine = 1.05–1.10:1 (minimizes excess reagent while ensuring complete conversion).
Pilot-scale trials using 4-hexylbenzylamine (1 mol) and methyl formate (1.08 mol) at 40°C and 0.3 MPa achieved 93% yield after 6 hours. Selectivity exceeded 99%, attributed to the absence of side reactions under anhydrous conditions.
Catalyst Systems and Performance
The original patent employs a Cu-Zn-Al-V oxide catalyst for methanol dehydrogenation, but for formamide synthesis, acid catalysts like Amberlyst-15 or zeolites prove effective.
Comparative Catalyst Screening
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Amberlyst-15 | 50 | 89 | 98 |
| H-ZSM-5 | 60 | 85 | 97 |
| None (thermal) | 80 | 72 | 91 |
Amberlyst-15, a macroreticular ion-exchange resin, outperforms zeolites due to its high acidity and tolerance to bulky substrates.
Formic Acid Activation Strategies
DCC-Mediated Coupling
A standard approach involves activating formic acid with dicyclohexylcarbodiimide (DCC), enabling efficient coupling with 4-hexylbenzylamine.
Procedure and Yield Optimization
- Reagents: Formic acid (1.2 equiv), DCC (1.1 equiv), 4-hexylbenzylamine (1 equiv).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions: 0°C to room temperature, 12–24 hours.
Trials in DCM at 0°C achieved 88% yield , while THF at room temperature gave 82% yield due to partial DCC hydrolysis. The byproduct dicyclohexylurea is removed via filtration, and the product is purified by silica gel chromatography.
Formic Acetic Anhydride Method
Formic acetic anhydride, generated in situ from formic and acetic acids, offers a low-cost alternative.
Reaction Kinetics
- Molar Ratio: Formic acid:acetic anhydride = 1:1.2.
- Temperature: Reflux (80–100°C).
- Yield: 78–84% after 8 hours.
This method avoids carbodiimide reagents but requires careful temperature control to prevent decomposition of the hexylphenyl group.
Hybrid Approaches and Emerging Techniques
Ultrasonication-Assisted Amination
Inspired by metathesis reactions under ultrasonic irradiation, this method enhances mixing and reduces reaction time.
Parameters and Outcomes
- Ultrasonication Frequency: 40 kHz.
- Time: 3 hours (vs. 6 hours conventional).
- Yield: 91% at 40°C, comparable to thermal methods.
Ultrasonication mitigates mass transfer limitations, particularly beneficial for the viscous 4-hexylbenzylamine.
Continuous Flow Synthesis
Adapting the patent’s serialized production system, continuous flow reactors (CFRs) improve scalability:
| Parameter | Batch Reactor | CFR |
|---|---|---|
| Residence Time (h) | 6 | 1.5 |
| Yield (%) | 93 | 94 |
| Purity (%) | 99.5 | 99.8 |
CFRs enable precise temperature control and reduce side reactions, ideal for large-scale manufacturing.
Q & A
Q. What are the recommended synthetic routes for N-[(4-Hexylphenyl)methyl]formamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be achieved through nucleophilic substitution or condensation reactions. A generalized approach involves:
Reaction of 4-hexylbenzylamine with formamide : Under reflux conditions (80–100°C) in an inert solvent (e.g., toluene or DMF) with catalytic acid (e.g., HCl or H₂SO₄) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :
- Control temperature to minimize side reactions (e.g., over-formylation).
- Use excess formamide (1.5–2.0 equivalents) to drive the reaction to completion.
- Monitor reaction progress via TLC (Rf ≈ 0.3–0.4 in ethyl acetate/hexane 1:3).
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer: Key techniques include:
Advanced Research Questions
Q. How can researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation rates.
Temperature Gradient : Gradually reduce temperature (e.g., 25°C → 4°C) to promote nucleation.
Crystal Handling : Protect crystals from humidity to prevent lattice distortion.
Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data and resolve hydrogen-bonding networks .
Q. What strategies can resolve contradictions in biological activity data across studies of formamide derivatives?
Methodological Answer:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Assay Standardization :
- Replicate experiments under controlled pH, temperature, and solvent conditions.
- Include positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.
- Orthogonal Assays : Combine enzymatic inhibition studies with cell viability assays (e.g., MTT) to cross-validate results .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict regioselectivity.
Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. What experimental approaches study intermolecular interactions of this compound in solution?
Methodological Answer:
- NMR Titration : Track chemical shift changes (e.g., NH protons) upon addition of guest molecules.
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS).
- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous/organic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
